![molecular formula C22H22N2O4S B3468326 1-(4-methoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468326.png)
1-(4-methoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-(4-methoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine, also known as N-(4-methoxybenzoyl)-N'-(2-naphthyl)-piperazine or MNPN, is a chemical compound that has been studied for its potential use in the field of neuroscience. MNPN is a piperazine derivative that has been shown to have a high affinity for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in regulating a wide range of physiological processes, including mood, anxiety, and appetite.
Mechanism of Action
MNPN acts as a partial agonist at the 5-HT1A receptor. This means that it binds to the receptor and activates it, but not to the same extent as a full agonist. This partial activation of the receptor results in a downstream signaling cascade that can have a range of effects on physiological processes. MNPN has been shown to increase the release of serotonin in the brain, which is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
MNPN has been shown to have a range of biochemical and physiological effects. In animal studies, MNPN has been shown to have antidepressant and anxiolytic effects. It has also been shown to increase the release of serotonin in the brain, which is thought to contribute to its therapeutic effects. MNPN has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of MNPN is that it has a high affinity for the 5-HT1A receptor, making it a potential candidate for the development of drugs that target this receptor. MNPN has also been shown to have a range of therapeutic effects, including antidepressant and anxiolytic effects. However, one limitation of MNPN is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
Future Directions
There are several future directions for the study of MNPN. One direction is to further investigate its potential as a ligand for the 5-HT1A receptor and to develop drugs that target this receptor. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. MNPN could also be studied in combination with other drugs to determine if it has synergistic effects. Finally, more research is needed to establish the safety and efficacy of MNPN in humans.
Scientific Research Applications
MNPN has been studied for its potential use as a ligand for the 5-HT1A receptor. This receptor is involved in regulating a wide range of physiological processes, including mood, anxiety, and appetite. MNPN has been shown to have a high affinity for the 5-HT1A receptor, making it a potential candidate for the development of drugs that target this receptor. MNPN has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
(4-methoxyphenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-9-6-18(7-10-20)22(25)23-12-14-24(15-13-23)29(26,27)21-11-8-17-4-2-3-5-19(17)16-21/h2-11,16H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBAHCVNWFYEJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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